1-[4-(Trifluoromethyl)phenyl]ethanol
Overview
Description
1-[4-(Trifluoromethyl)phenyl]ethanol is a significant pharmaceutical intermediate, particularly as an enantiomerically pure compound. It is used in the synthesis of a chemokine CCR5 antagonist, which is relevant in the context of therapeutic interventions for diseases like HIV .
Synthesis Analysis
The synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol has been achieved through biocatalytic methods. A study demonstrated the use of recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. The process was optimized by employing a polar organic solvent-aqueous medium, specifically isopropanol
Scientific Research Applications
Biocatalytic Preparation and Applications
Biocatalytic Preparation : (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a valuable pharmaceutical intermediate, particularly for chemokine CCR5 antagonists. A bioprocess using recombinant Escherichia coli cells achieved asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound with high enantioselectivity. This method offers advantages over conventional chemical synthesis, such as environmental friendliness and cost-effectiveness (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Chiral Intermediates : The compound is also crucial for synthesizing aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting. An efficient synthesis process has been developed using Leifsonia xyli CCTCC M 2010241 cells, indicating the potential of this compound in pharmaceutical production (Ouyang, Wang, Huang, Cai, & He, 2013).
Chemical Synthesis and Modifications
Enantioselective Synthesis and Applications : The compound is used in the synthesis of various pharmaceutical agents, including Aprepitant. Studies show efficient biocatalytic processes for its production, highlighting its significance in pharmaceutical chemistry (Li, Wang, He, Huang, & Tang, 2013).
Kinetic Resolution : Research into the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, a related compound, has been conducted. This could have implications for the synthesis of enantiomerically pure versions of 1-[4-(Trifluoromethyl)phenyl]ethanol, which are important in pharmaceutical manufacturing (Xu, Zhou, Geng, & Chen, 2009).
Advanced Applications in Biotechnology and Chemistry
Biosynthesis in Novel Media : Innovative biocatalysis methods have been developed using novel media like deep eutectic solvents and cyclodextrins. These approaches enhance the production yield and efficiency, showcasing the adaptability of biosynthetic methods in producing this compound (Xiong, Kong, Liu, & Wang, 2021).
Catalysis and Enzymatic Activity : Studies on Burkholderia cenocepacia reveal its use in enantioselective reduction processes, demonstrating the compound's role in exploring new catalysts for pharmaceutical syntheses (Yu, Li, Lu, & Zheng, 2018).
Safety And Hazards
When handling “1-[4-(Trifluoromethyl)phenyl]ethanol”, it is recommended to ensure good ventilation of the work station, avoid breathing fumes, mist, spray, vapors, and avoid contact with skin and eyes . It is also advised to handle it in accordance with good industrial hygiene and safety procedures .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938423 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]ethanol | |
CAS RN |
1737-26-4 | |
Record name | α-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1737-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Trifluoromethyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.